![molecular formula C11H16O3 B14244353 2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate CAS No. 378245-49-9](/img/structure/B14244353.png)
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure consistent quality and yield. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate involves its interaction with specific molecular targets. The oxabicycloheptane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane
- Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
Uniqueness
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
378245-49-9 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H16O3/c1-2-11(12)13-6-5-8-3-4-9-10(7-8)14-9/h2,8-10H,1,3-7H2 |
InChI-Schlüssel |
HMXNJVGXCJLLPE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCC1CCC2C(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
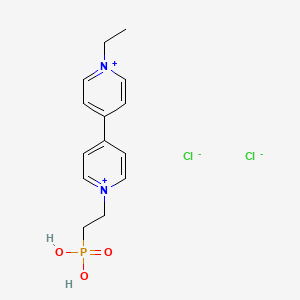
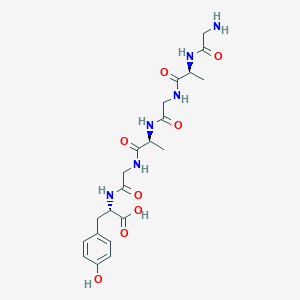
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)

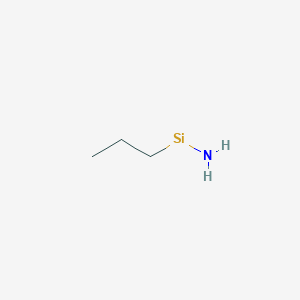
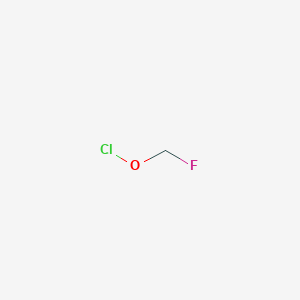


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)

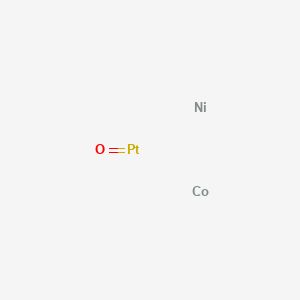
silane](/img/structure/B14244348.png)
